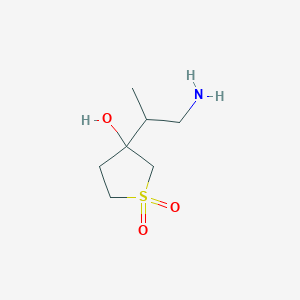

3-(1-Aminopropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide

CAS No.:

Cat. No.: VC17656616

Molecular Formula: C7H15NO3S

Molecular Weight: 193.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H15NO3S |

|---|---|

| Molecular Weight | 193.27 g/mol |

| IUPAC Name | 3-(1-aminopropan-2-yl)-1,1-dioxothiolan-3-ol |

| Standard InChI | InChI=1S/C7H15NO3S/c1-6(4-8)7(9)2-3-12(10,11)5-7/h6,9H,2-5,8H2,1H3 |

| Standard InChI Key | NVYNZDCJAPJVIG-UHFFFAOYSA-N |

| Canonical SMILES | CC(CN)C1(CCS(=O)(=O)C1)O |

Introduction

Structural Features and Nomenclature

The compound’s IUPAC name, 3-(1-aminopropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide, delineates its core structure:

-

Tetrahydrothiophene backbone: A saturated five-membered ring containing one sulfur atom.

-

1,1-Dioxide functionality: The sulfur atom is oxidized to a sulfone group, enhancing the molecule’s polarity and stability .

-

3-Hydroxy substituent: A hydroxyl group at the 3-position introduces hydrogen-bonding capability.

-

1-Aminopropan-2-yl side chain: A branched alkylamine group at the same carbon as the hydroxyl, contributing to chiral centers and potential biological activity .

Table 1: Key Structural Descriptors

| Property | Value/Description |

|---|---|

| Molecular formula | C₆H₁₃NO₃S |

| Molecular weight | 191.24 g/mol |

| Sulfone group | S=O bonds at positions 1 and 1 |

| Stereochemistry | Chiral centers at C3 (hydroxyl and substituent) |

Synthesis and Reaction Pathways

While no explicit synthesis route for this compound is documented, analogous tetrahydrothiophene sulfones and amines suggest feasible methodologies:

Oxidation of Tetrahydrothiophene Precursors

Tetrahydrothiophene derivatives are often oxidized to sulfones using hydrogen peroxide or ozone . For example, Tetrahydrothiophene-1,1-dioxide (CAS 126-33-0) is synthesized via H₂O₂-mediated oxidation . Applying this to a hydroxyl- and amine-substituted precursor could yield the target molecule.

Table 2: Hypothetical Synthesis Steps

| Step | Reaction Type | Reagents/Conditions | Intermediate |

|---|---|---|---|

| 1 | Ring oxidation | H₂O₂, acetic acid, 50°C | 3-hydroxytetrahydrothiophene 1,1-dioxide |

| 2 | Nitroalkylation | 2-nitropropene, K₂CO₃, DMF | 3-(2-nitropropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide |

| 3 | Reduction of nitro group | H₂, Pd/C, ethanol | Target compound |

Physicochemical Properties

Data extrapolated from related compounds (e.g., Tetrahydrothiophene-1,1-dioxide, CAS 126-33-0 ) suggest:

-

Solubility: High solubility in polar solvents (water, DMSO) due to sulfone and hydroxyl groups.

-

Melting point: Estimated 120–140°C (similar to C₄H₈O₂S derivatives ).

-

Stability: Sulfone groups resist further oxidation, enhancing thermal stability.

Spectroscopic Characteristics

-

IR: Strong S=O stretches near 1150 cm⁻¹ and 1300 cm⁻¹; O-H stretch ~3300 cm⁻¹.

-

NMR:

-

¹H: δ 3.5–4.0 ppm (S-O adjacent CH₂), δ 1.2–1.5 ppm (aminopropyl CH₃).

-

¹³C: δ 55 ppm (C-SO₂), δ 70 ppm (C-OH).

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume